3'-Methoxy Puerarin is a flavonoid compound derived from the root of Pueraria lobata, commonly known as kudzu. It is chemically classified as an isoflavone glycoside, with the molecular formula and a molar mass of 446.4 g/mol. The compound features a methoxy group at the 3' position of the puerarin structure, which enhances its biological activity compared to its parent compound, puerarin. 3'-Methoxy Puerarin appears as a white powder and is soluble in methanol, with a melting point ranging from 212 to 213 °C .
These reactions are essential for synthesizing derivatives with potentially enhanced properties.
Research indicates that 3'-Methoxy Puerarin exhibits significant biological activities, including:
The synthesis of 3'-Methoxy Puerarin typically involves:
Recent studies have explored the use of natural deep eutectic solvents (NaDES) for more efficient extraction processes, highlighting their effectiveness compared to conventional solvents .
3'-Methoxy Puerarin has several applications:
Studies have investigated the interactions of 3'-Methoxy Puerarin with various biological systems:
Several compounds share structural similarities with 3'-Methoxy Puerarin, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Puerarin | Parent compound | Lacks methoxy group; lower bioactivity |
Daidzein | Isoflavone | Lacks glycosylation; different pharmacological profile |
Genistein | Isoflavone | Known for stronger estrogenic activity |
Formononetin | Isoflavone | More potent in certain anti-cancer activities |
Uniqueness of 3'-Methoxy Puerarin:
The presence of the methoxy group significantly enhances its biological activities compared to puerarin and other isoflavones. This modification not only improves solubility but also affects its interaction with biological targets, making it a promising candidate for therapeutic applications.